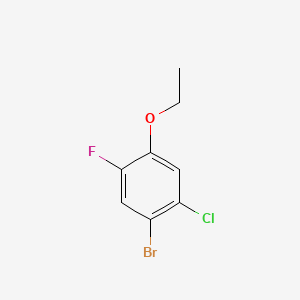
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and fluorine groups
Métodos De Preparación
The synthesis of 1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene typically involves multi-step organic reactions. One common method includes the halogenation of ethoxybenzene derivatives followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and interactions due to its unique substituents.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine, chlorine, ethoxy, and fluorine substituents contribute to its reactivity and ability to form bonds with other molecules. These interactions can affect various biochemical pathways and processes, making it a valuable compound for research.
Comparación Con Compuestos Similares
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the ethoxy group, which affects its reactivity and applications.
1-Bromo-4-chloro-2-ethoxybenzene: Lacks the fluorine atom, leading to different chemical properties.
1-Bromo-2-chloro-5-ethoxy-4-fluorobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H7BrClFO |
|---|---|
Peso molecular |
253.49 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-ethoxy-5-fluorobenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
Clave InChI |
AOGDWBAIZNNTEL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















